molecular formula C27H40N2O10 B13031598 Azd-peg5-methyl ester

Azd-peg5-methyl ester

Cat. No.: B13031598
M. Wt: 552.6 g/mol
InChI Key: XUYJQEFWQWNLCF-UHFFFAOYSA-N
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Description

Azd-peg5-methyl ester is a heterobifunctional polyethylene glycol (PEG) compound that contains an azide group and a methyl ester group. This compound is primarily used as a PEG linker in various biochemical and pharmaceutical applications. The hydrophilic PEG spacer in this compound increases its solubility in aqueous media, making it a valuable reagent in research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azd-peg5-methyl ester is synthesized through a series of chemical reactions involving the conjugation of a PEG chain with an azide group and a methyl ester group. The synthesis typically involves the following steps:

    Activation of PEG Chain: The PEG chain is activated using a suitable reagent to introduce reactive functional groups.

    Conjugation with Azide Group: The activated PEG chain is reacted with an azide-containing compound under controlled conditions to form the azide-PEG intermediate.

    Introduction of Methyl Ester Group: The azide-PEG intermediate is further reacted with a methyl ester-containing compound to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Azd-peg5-methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The methyl ester group can be hydrolyzed under strong basic conditions to form the corresponding carboxylic acid.

    Click Chemistry: The azide group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole linkages.

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution.

    Click Chemistry: Copper(I) bromide (CuBr) and an alkyne-containing compound in the presence of a suitable ligand.

Major Products Formed

Scientific Research Applications

Azd-peg5-methyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Azd-peg5-methyl ester involves its ability to act as a linker or spacer in various chemical and biological processes. The azide group allows for specific conjugation with alkyne-containing molecules through click chemistry, while the methyl ester group can be hydrolyzed to introduce carboxylic acid functionality. These properties enable the compound to enhance the solubility, stability, and bioavailability of the attached molecules .

Comparison with Similar Compounds

Similar Compounds

    Azd-peg4-methyl ester: Similar structure with a shorter PEG chain.

    Azd-peg6-methyl ester: Similar structure with a longer PEG chain.

    Azd-peg5-carboxylic acid: Contains a carboxylic acid group instead of a methyl ester group.

Uniqueness

Azd-peg5-methyl ester is unique due to its specific PEG chain length and the presence of both azide and methyl ester groups. This combination provides a balance of solubility, reactivity, and stability, making it a versatile reagent in various applications .

Properties

Molecular Formula

C27H40N2O10

Molecular Weight

552.6 g/mol

IUPAC Name

methyl 3-[2-[2-[2-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C27H40N2O10/c1-34-27(33)10-13-36-15-17-38-19-21-39-20-18-37-16-14-35-12-9-24(30)28-23-5-2-22(3-6-23)4-7-25(31)29-11-8-26(29)32/h2-3,5-6H,4,7-21H2,1H3,(H,28,30)

InChI Key

XUYJQEFWQWNLCF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCOCCOCCOCCOCCOCCC(=O)NC1=CC=C(C=C1)CCC(=O)N2CCC2=O

Origin of Product

United States

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